N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide
Description
Properties
Molecular Formula |
C21H18ClN3O5S |
|---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H18ClN3O5S/c1-13-2-4-14(5-3-13)11-31(27,28)21-24-10-16(22)19(25-21)20(26)23-9-15-6-7-17-18(8-15)30-12-29-17/h2-8,10H,9,11-12H2,1H3,(H,23,26) |
InChI Key |
IFGXXHARJRGTFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the benzodioxole ring and subsequent functionalization. The synthetic route typically starts with the cyclization of catechol with dichloromethane under basic conditions to form the benzodioxole ring. This intermediate is then subjected to further reactions, including chlorination and sulfonylation, to introduce the necessary functional groups . Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and sulfonyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted benzodioxole and pyrimidine derivatives.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its effects on cellular metabolism, particularly under conditions of glucose starvation.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE involves the inhibition of mitochondrial membrane potential in tumor cells. This inhibition disrupts the energy production in glucose-starved tumor cells, leading to cell death. The compound targets specific pathways involved in cancer cell metabolism, including the mechanistic target of rapamycin (mTOR) pathway .
Comparison with Similar Compounds
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE can be compared with other similar compounds such as:
Amuvatinib: A kinase inhibitor with similar antitumor activity.
Benzodioxole derivatives: Compounds with various biological activities, including COX inhibition and cytotoxic effects.
Pyrimidine derivatives: Molecules with a wide range of pharmacological activities, including anticancer and antiviral properties.
The uniqueness of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific targeting of glucose-starved tumor cells and its potential to inhibit mitochondrial function, making it a promising candidate for cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
